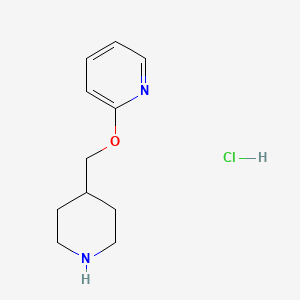

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride

CAS No.: 1135228-95-3

Cat. No.: VC2295699

Molecular Formula: C11H17ClN2O

Molecular Weight: 228.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1135228-95-3 |

|---|---|

| Molecular Formula | C11H17ClN2O |

| Molecular Weight | 228.72 g/mol |

| IUPAC Name | 2-(piperidin-4-ylmethoxy)pyridine;hydrochloride |

| Standard InChI | InChI=1S/C11H16N2O.ClH/c1-2-6-13-11(3-1)14-9-10-4-7-12-8-5-10;/h1-3,6,10,12H,4-5,7-9H2;1H |

| Standard InChI Key | YXNMUIWNBZCYHX-UHFFFAOYSA-N |

| SMILES | C1CNCCC1COC2=CC=CC=N2.Cl |

| Canonical SMILES | C1CNCCC1COC2=CC=CC=N2.Cl |

Introduction

Chemical Properties and Structure

Fundamental Chemical Characteristics

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride represents a hydrochloride salt with important biochemical applications. The compound is identified by CAS number 1135228-95-3 and has specific chemical properties that define its behavior in biological systems and research applications . Below is a comprehensive table outlining its key chemical properties:

| Property | Value |

|---|---|

| CAS Number | 1135228-95-3 |

| Molecular Formula | C11H17ClN2O |

| Molecular Weight | 228.72 g/mol |

| Chemical Structure | Pyridine ring connected to piperidine via methoxy group |

| Physical State | Solid |

| Solubility | Enhanced water solubility (hydrochloride salt) |

This hydrochloride salt formation significantly enhances the compound's solubility and stability characteristics, making it particularly suitable for various research applications and pharmaceutical formulations. The salt form provides improved handling properties while maintaining the essential structural features responsible for its biological activities.

Structural Analysis

The structural configuration of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride consists of three key components that contribute to its functionality: a pyridine ring with the methoxy group at position 2, a connecting methoxy linker, and a piperidine ring extending from position 4. This particular arrangement creates a molecule with multiple interaction points for potential biological targets.

The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, while the piperidine nitrogen can function as either a hydrogen bond donor or acceptor depending on its protonation state. The methoxy linker provides rotational flexibility, allowing the molecule to adopt various conformations that may be crucial for its biological activities and target binding capabilities. These structural features collectively contribute to the compound's potential in medicinal chemistry applications.

Synthesis Methodologies

While the search results don't provide a direct synthesis method specifically for 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride, they offer insights into synthesis approaches for structurally related compounds that can be adapted. Generally, the synthesis of such compounds involves the condensation of appropriate precursors, allowing for the formation of the hydrochloride salt to enhance solubility and stability.

A potential synthesis approach may involve starting with 4-piperidone hydrochloride as a raw material, followed by a series of reactions to introduce the pyridine ring and establish the methoxy linkage . The final step typically involves salt formation to yield the hydrochloride compound. This process requires careful control of reaction conditions and appropriate purification methods to ensure high yield and purity.

When compared with structurally similar compounds like 3-(Piperidin-4-ylmethoxy)pyridine hydrochloride (CAS 1219976-35-8), the synthesis approach would be similar but would require specific modifications to achieve the methoxy substitution at position 2 rather than position 3 . These synthetic considerations highlight the precision required in medicinal chemistry to produce compounds with specific structural features.

Biological Activities and Mechanisms

Enzyme Inhibition Properties

2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride has demonstrated potential as an enzyme inhibitor, particularly in relation to enzymes involved in epigenetic regulation. This activity is of significant interest in medicinal chemistry as epigenetic mechanisms play crucial roles in gene expression and cellular function. The compound's ability to modulate these enzymes suggests potential applications in conditions where dysregulated epigenetic processes contribute to disease pathology.

The specific binding mode of the compound to its target enzymes likely involves multiple interaction points, with the pyridine and piperidine rings establishing key contacts with amino acid residues in the enzyme's active site. The flexibility provided by the methoxy linker may allow for optimal positioning within the binding pocket, enhancing inhibitory potency. These characteristics make it a valuable template for the development of more potent and selective enzyme inhibitors.

Role in Neurotransmitter Signaling Pathways

In addition to enzyme inhibition, 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride has been investigated for its potential effects on neurotransmitter signaling pathways. The compound's structural features enable interactions with receptors and transporters involved in neuronal communication, suggesting potential applications in neurological and psychiatric disorders.

The piperidine component, commonly found in compounds with neurological activities, may contribute to these effects through interactions with specific receptor subtypes. Meanwhile, the pyridine portion could establish additional binding interactions that modulate receptor function or influence neurotransmitter release mechanisms. These properties position the compound as a promising starting point for the development of neurotherapeutic agents with novel mechanisms of action.

Research Applications

Medicinal Chemistry Applications

The medicinal chemistry applications of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride extend across several therapeutic areas, with particular emphasis on conditions involving epigenetic dysregulation and neurological disorders. As a research tool, the compound serves as a valuable probe for investigating biological processes and identifying potential drug targets.

In drug discovery pipelines, this compound can function as a lead structure for medicinal chemists to develop optimized derivatives with enhanced potency, selectivity, and pharmacokinetic properties. Structure-activity relationship studies using this compound as a template can reveal crucial insights about the structural requirements for biological activity, guiding the rational design of improved therapeutic candidates.

Epigenetic Regulation Studies

The potential of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride as an inhibitor of enzymes involved in epigenetic regulation makes it particularly valuable for research in this rapidly growing field. Epigenetic mechanisms, which include DNA methylation, histone modifications, and chromatin remodeling, play fundamental roles in development, aging, and disease processes.

By modulating specific epigenetic enzymes, this compound can help researchers understand the complex network of epigenetic regulation and its implications for various pathological conditions. Such studies contribute to the broader understanding of disease mechanisms and identify potential intervention points for therapeutic development. The compound's activity in this domain underscores its significance in cutting-edge biomedical research.

Comparative Analysis with Structurally Similar Compounds

A comparative analysis of 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride with structurally related compounds reveals important insights about structure-activity relationships and potential applications. The table below highlights key differences between this compound and similar molecules identified in the search results:

These structural variations highlight how subtle changes in molecular architecture can potentially lead to distinct biological activities and therapeutic applications. The position of substituents, addition of functional groups, or alteration of linking elements can fundamentally change a compound's interaction with biological targets, underscoring the precision required in medicinal chemistry research .

Current Research and Future Perspectives

Current research on 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride continues to expand our understanding of its potential applications in drug discovery and development. Ongoing investigations aim to elucidate its precise mechanisms of action, optimize its properties through structural modifications, and explore new therapeutic applications based on its unique biological activities.

Future research directions may include the development of more selective derivatives targeting specific enzyme isoforms, exploration of novel biological activities beyond currently known applications, and improvement of pharmacokinetic properties to enhance drug-like characteristics. Computational approaches, including molecular docking and dynamics simulations, could provide valuable insights into binding modes and guide rational design efforts.

The compound's potential in epigenetic regulation also positions it within the emerging field of epigenetic therapeutics, where significant opportunities exist for developing treatments for various conditions, including cancer, neurodegenerative disorders, and inflammatory diseases. As our understanding of epigenetic mechanisms continues to evolve, compounds like 2-(Piperidin-4-ylmethoxy)-pyridine hydrochloride will likely play increasingly important roles in both basic research and therapeutic development.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume